

# Spectroscopic Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B147122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, **(+)-2,3-O-Isopropylidene-L-threitol**. This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a valuable intermediate in the synthesis of various pharmaceutical and organic molecules. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **(+)-2,3-O-Isopropylidene-L-threitol** is C<sub>7</sub>H<sub>14</sub>O<sub>4</sub>, with a molecular weight of 162.18 g/mol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **(+)-2,3-O-Isopropylidene-L-threitol** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(+)-2,3-O-Isopropylidene-L-threitol**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                        |
|------------------------------------|--------------|-------------|-----------------------------------|
| 3.94                               | m            | 2H          | H-2, H-3                          |
| 3.73                               | m            | 4H          | -CH <sub>2</sub> OH               |
| 1.42                               | s            | 6H          | -C(CH <sub>3</sub> ) <sub>2</sub> |

Solvent: CDCl<sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(+)-2,3-O-Isopropylidene-L-threitol**

| Chemical Shift ( $\delta$ ) ppm | Assignment                        |
|---------------------------------|-----------------------------------|
| 109.08                          | C(CH <sub>3</sub> ) <sub>2</sub>  |
| 78.32                           | C-2, C-3                          |
| 62.06                           | -CH <sub>2</sub> OH               |
| 26.75                           | -C(CH <sub>3</sub> ) <sub>2</sub> |

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **(+)-2,3-O-Isopropylidene-L-threitol** are presented in Table 3.

Table 3: IR Spectroscopic Data for **(+)-2,3-O-Isopropylidene-L-threitol**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                    |
|--------------------------------|---------------|-------------------------------|
| 3413                           | Strong, Broad | O-H stretch (hydroxyl)        |
| 2987, 2934                     | Strong        | C-H stretch (alkane)          |
| 1455                           | Medium        | C-H bend (alkane)             |
| 1372                           | Medium        | C-H bend (gem-dimethyl)       |
| 1218, 1166, 1057               | Strong        | C-O stretch (acetal, alcohol) |

Sample Preparation: Neat (thin film)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While a specific experimental mass spectrum for **(+)-2,3-O-Isopropylidene-L-threitol** is not readily available in the searched literature, the expected fragmentation pattern under Electron Ionization (EI) can be predicted based on the fragmentation of similar isopropylidene acetals. A characteristic fragmentation would be the loss of a methyl group and the loss of acetone.

Table 4: Predicted Mass Spectrometry Data (EI) for **(+)-2,3-O-Isopropylidene-L-threitol**

| m/z | Proposed Fragment                                                                  |
|-----|------------------------------------------------------------------------------------|
| 162 | [M] <sup>+</sup> (Molecular Ion)                                                   |
| 147 | [M - CH <sub>3</sub> ] <sup>+</sup>                                                |
| 104 | [M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> (Loss of acetone)               |
| 101 | [M - CH <sub>2</sub> OH - H <sub>2</sub> O] <sup>+</sup>                           |
| 73  | [C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>                                     |
| 59  | [C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>                                     |
| 43  | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup> |

## Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

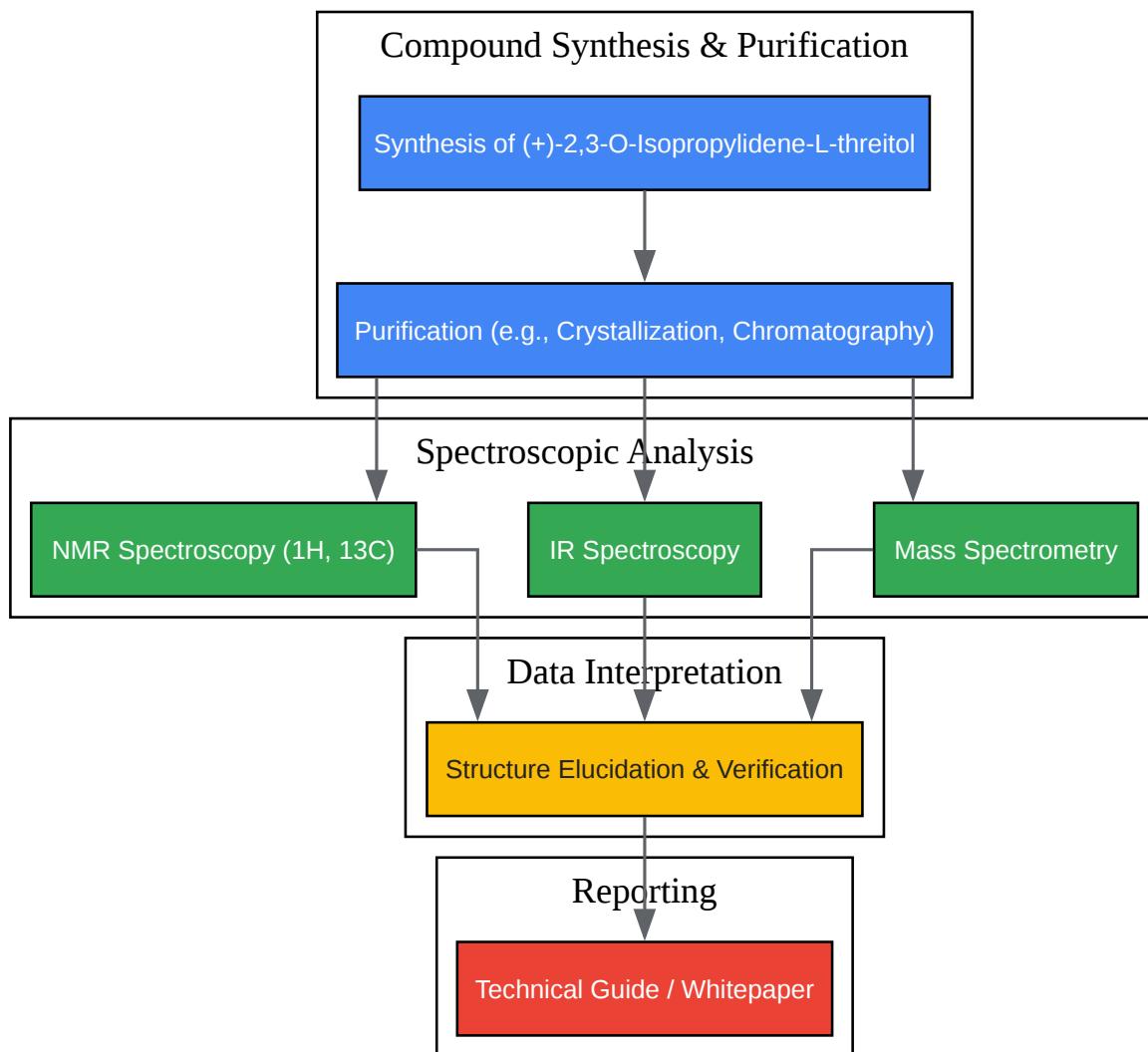
### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or 400 MHz for  $^1\text{H}$  NMR and 75 MHz or 100 MHz for  $^{13}\text{C}$  NMR, is used.
- Sample Preparation: A sample of **(+)-2,3-O-Isopropylidene-L-threitol** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope. Important parameters include a spectral width of around 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation (Neat/Thin Film): As **(+)-2,3-O-Isopropylidene-L-threitol** is a low-melting solid, a spectrum can be obtained by the "melt" method. A small amount of the solid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently

heated to its melting point to create a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.


- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile organic molecules.
- **Sample Introduction:** The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to vaporize the sample directly into the ion source.
- **Ionization:** In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **(+)-2,3-O-Isopropylidene-L-threitol**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147122#spectroscopic-data-for-2-3-o-isopropylidene-l-threitol-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)